1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol is an organic compound characterized by the presence of methoxy groups on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol typically involves the reaction of appropriate methoxy-substituted benzaldehydes with suitable reagents under controlled conditions. One common method includes the use of Grignard reagents, which react with the benzaldehydes to form the desired product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, potentially leading to the formation of alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with cellular enzymes and receptors are also under investigation to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)methanediol: This compound shares structural similarities but differs in the presence of hydroxyl groups.
3,4-Dimethoxy-alpha-(4-methoxyphenyl)cinnamonitrile: Another related compound with a different functional group arrangement.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol is unique due to its specific arrangement of methoxy groups and diol functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
97451-25-7 |
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Molecular Formula |
C18H22O5 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C18H22O5/c1-21-14-7-4-12(5-8-14)15(11-19)18(20)13-6-9-16(22-2)17(10-13)23-3/h4-10,15,18-20H,11H2,1-3H3 |
InChI Key |
PMAHFMBORXFDDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)C(C2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
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